methyl 2-{6-[(oxan-4-yl)methoxy]pyridine-3-amido}benzoate
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Overview
Description
Methyl 2-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)benzoate is a complex organic compound that features a nicotinamide moiety linked to a benzoate ester through a tetrahydro-2H-pyran-4-yl methoxy group
Preparation Methods
The synthesis of methyl 2-{6-[(oxan-4-yl)methoxy]pyridine-3-amido}benzoate typically involves multiple steps. One common route includes the following steps:
Formation of the tetrahydro-2H-pyran-4-yl methoxy group: This can be achieved by reacting tetrahydropyran with methanol in the presence of an acid catalyst.
Synthesis of the nicotinamide derivative: Nicotinic acid is converted to its corresponding amide using reagents like thionyl chloride followed by ammonia.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol under acidic conditions.
Chemical Reactions Analysis
Methyl 2-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)benzoate can undergo various chemical reactions:
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting nicotinic receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, especially in the development of heterocyclic compounds.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nicotinamide.
Mechanism of Action
The mechanism of action of methyl 2-{6-[(oxan-4-yl)methoxy]pyridine-3-amido}benzoate involves its interaction with specific molecular targets. The nicotinamide moiety can bind to nicotinic receptors, influencing various biological pathways. The tetrahydro-2H-pyran-4-yl methoxy group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar compounds include:
Tetrahydropyran derivatives: These compounds share the tetrahydropyran ring and are used as protecting groups in organic synthesis.
Nicotinamide derivatives: Compounds like nicotinamide riboside and nicotinamide mononucleotide are similar in structure and are studied for their roles in cellular metabolism.
Benzoate esters: Methyl benzoate and ethyl benzoate are simpler esters that share the benzoate moiety.
Methyl 2-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)benzoate is unique due to its combination of these functional groups, which confer specific chemical and biological properties .
Properties
IUPAC Name |
methyl 2-[[6-(oxan-4-ylmethoxy)pyridine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-25-20(24)16-4-2-3-5-17(16)22-19(23)15-6-7-18(21-12-15)27-13-14-8-10-26-11-9-14/h2-7,12,14H,8-11,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDAZQPFYGMVPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CN=C(C=C2)OCC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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